1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEQDDGTNOMRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633477 |

Source

|

| Record name | 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949556-61-0 |

Source

|

| Record name | 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in drug design stems from its ability to engage in a variety of biological interactions, acting as a versatile scaffold for the development of compounds with a wide spectrum of pharmacological activities. Notable examples of pyrazole-containing drugs include the anti-inflammatory celecoxib, the anxiolytic Zaleplon, and the erectile dysfunction medication sildenafil. The aminopyrazole moiety, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which also exhibit significant biological properties.[2][3] This guide provides a comprehensive technical overview of the synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, a valuable intermediate for the exploration of new chemical entities in drug discovery.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Cyclocondensation: A classical and highly versatile approach involving the formation of the pyrazole ring from acyclic precursors.

-

Reductive Amination: A direct functionalization of a pre-formed aminopyrazole core, offering an efficient route to the target secondary amine.

Route 1: Cyclocondensation of (4-methoxybenzyl)hydrazine with Acetoacetonitrile

This method represents a fundamental approach to the synthesis of 5-aminopyrazoles. The core of this strategy is the reaction between a hydrazine derivative and a β-ketonitrile. The regioselectivity of the cyclization is a key consideration in this synthesis.

Reaction Mechanism

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of (4-methoxybenzyl)hydrazine with the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine affords the aromatic 5-aminopyrazole ring. The use of (4-methoxybenzyl)hydrazine directs the substitution pattern, placing the 4-methoxybenzyl group at the N1 position of the pyrazole ring.

Diagram of the Cyclocondensation Pathway

Caption: Cyclocondensation pathway for the synthesis of the target molecule.

Synthesis of Precursors

1. (4-methoxybenzyl)hydrazine: This precursor can be synthesized from p-anisaldehyde. The aldehyde is first converted to its corresponding oxime, which is then reduced to the hydroxylamine, and finally to the hydrazine. A more direct route involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate.

2. Acetoacetonitrile (3-Oxobutanenitrile): This reagent is commercially available.

Experimental Protocol (General Procedure)

-

Reaction Setup: To a solution of (4-methoxybenzyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetoacetonitrile (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

| Parameter | Condition |

| Solvent | Ethanol or Acetic Acid |

| Temperature | Reflux |

| Duration | 4-12 hours (TLC monitored) |

| Purification | Column Chromatography or Recrystallization |

Route 2: Reductive Amination of 3-Methyl-1H-pyrazol-5-amine

This modern and efficient one-pot, two-step approach involves the formation of an intermediate imine followed by its in-situ reduction. This method avoids the sometimes-problematic regioselectivity issues that can arise in cyclocondensation reactions. While the cited protocol is for a 3-tert-butyl analogue, the procedure is readily adaptable for the 3-methyl target.[1][4]

Reaction Mechanism

The synthesis begins with a solvent-free condensation reaction between 3-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This acid-catalyzed reaction forms an N-(5-pyrazolyl)imine intermediate. The subsequent addition of a reducing agent, such as sodium borohydride, reduces the imine double bond to afford the desired secondary amine.

Diagram of the Reductive Amination Workflow

Caption: Workflow for the one-pot reductive amination synthesis.

Synthesis of Precursors

1. 3-Methyl-1H-pyrazol-5-amine: This key starting material can be prepared by the reaction of cyanoacetone with hydrazine hydrate.

2. p-Methoxybenzaldehyde: This is a common and commercially available reagent.

Detailed Experimental Protocol (Adapted from Becerra et al., 2021)

-

Step 1: Imine Formation

-

In a suitable reaction vessel, combine 3-methyl-1H-pyrazol-5-amine (1.0 eq) and p-methoxybenzaldehyde (1.0 eq).

-

Heat the mixture under solvent-free conditions at approximately 120°C for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Allow the reaction mixture to cool to ambient temperature. The resulting product is the crude N-(5-pyrazolyl)imine intermediate.

-

-

Step 2: Reduction

-

Dissolve the crude imine intermediate in methanol.

-

To this solution, add sodium borohydride (NaBH4) (2.0 eq) portion-wise with stirring over 5-10 minutes.

-

Continue stirring at ambient temperature for 1 hour, monitoring the reaction by TLC.

-

Upon completion, reduce the volume of methanol under reduced pressure.

-

Add distilled water to the residue and extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

-

| Parameter | Step 1: Imine Formation | Step 2: Reduction |

| Reagents | 3-Methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | N-(5-pyrazolyl)imine, Sodium Borohydride |

| Solvent | None (Solvent-free) | Methanol |

| Temperature | 120°C | Ambient |

| Duration | ~2 hours | ~1 hour |

| Purification | - | Flash Chromatography |

Characterization and Validation

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the pyrazole methyl group, a singlet for the methoxy group, aromatic protons for the 4-methoxybenzyl group, a singlet for the pyrazole C4-H, a singlet for the benzylic CH₂, and a broad singlet for the amine N-H.

-

¹³C NMR: Will show characteristic peaks for the pyrazole ring carbons, the methyl and methoxy carbons, and the aromatic and benzylic carbons of the 4-methoxybenzyl group.

-

-

Infrared (IR) Spectroscopy: Key absorptions are expected for the N-H stretch of the amine, C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the aromatic rings, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of this compound should be observed. A characteristic fragmentation pattern would likely show a prominent peak for the (4-methoxyphenyl)methylium ion (m/z = 121).[1]

Safety and Handling

-

Hydrazine derivatives: Are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium borohydride: Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, away from ignition sources.

-

Solvents: Standard laboratory precautions for handling flammable organic solvents should be followed.

Conclusion

The synthesis of this compound can be effectively achieved through either a classical cyclocondensation approach or a more modern reductive amination strategy. The reductive amination offers a highly efficient, one-pot procedure that is likely to be the preferred method in many research settings due to its operational simplicity and high yield.[1] Proper execution of these synthetic protocols, coupled with rigorous purification and analytical characterization, will provide researchers with a reliable supply of this valuable building block for the advancement of drug discovery and medicinal chemistry.

References

-

Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2021 , 2021, M1196. [Link]

-

Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

-

He, J. et al. Halogenations of 3-aryl-1H-pyrazol-5-amines. Supporting Information. Beilstein Archives. [Link]

-

Al-Soud, Y. A. et al. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank2022 , 2022, M1355. [Link]

-

Safari, J. et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances2017 , 7, 47353-47363. [Link]

-

Joshi, K. C. et al. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E2009 , 65(7), o1170. [Link]

-

Dorn, H. et al. 3(5)-aminopyrazole. Organic Syntheses1968 , 48, 8. [Link]

-

Kumar, A. et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry2018 , 14, 15-59. [Link]

Sources

Characterization of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the characterization of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest to researchers and professionals in drug development. Due to the limited availability of public-domain characterization data for this specific molecule, this guide will leverage detailed experimental data from a closely related and well-characterized analogue: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . The methodologies and expected spectral features discussed herein provide a robust framework for the analysis of this class of compounds.

Introduction to N-Arylmethyl Pyrazol-5-amines

N-substituted pyrazoles are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The introduction of an arylethyl moiety, such as a 4-methoxybenzyl group, can modulate the compound's pharmacokinetic and pharmacodynamic properties. The amine functionality at the 5-position of the pyrazole ring serves as a key synthetic handle for further molecular elaboration, making these scaffolds versatile building blocks in the design of novel therapeutic agents.

The target molecule, this compound (CAS No. 949556-61-0)[1], possesses a core structure that is of significant interest in the development of kinase inhibitors and other targeted therapies. A precise understanding of its physicochemical and spectroscopic properties is paramount for its application in drug discovery pipelines.

Synthesis of N-Arylmethyl Pyrazol-5-amines

The synthesis of N-substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of a primary amine with a β-dicarbonyl compound to form the pyrazole ring. For N-alkylation, a subsequent reaction with an appropriate alkyl halide can be employed.

A particularly efficient one-pot, two-step synthesis for a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported, which proceeds via a solvent-free condensation followed by a reductive amination[2][3]. This methodology is distinguished by its operational simplicity and short reaction time[2][3].

General Synthetic Approach: Reductive Amination

The synthesis of N-arylmethyl pyrazol-5-amines can be efficiently achieved through a reductive amination protocol. This involves the reaction of a 5-aminopyrazole with an appropriate benzaldehyde to form an intermediate imine, which is then reduced to the corresponding secondary amine.

Sources

NMR and mass spectrometry data of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[3][4] The specific substitution pattern on the pyrazole ring dramatically influences the molecule's steric and electronic properties, thereby tuning its biological and chemical characteristics. The title compound, this compound, is a representative example of this class, featuring key structural motifs that are of significant interest in drug discovery and development.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide will leverage detailed spectral data from a closely related analogue, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , to provide a robust predictive analysis.[5][6] The insights from this analogue, combined with fundamental principles of spectroscopy, will offer a detailed and scientifically grounded characterization of the title compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is depicted below. Understanding the connectivity and chemical environment of each atom is crucial for interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Analysis of a Structural Analogue: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

A study by Mendoza-Figueroa et al. provides a complete spectroscopic and analytical characterization of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[5] This data serves as an excellent foundation for predicting the spectral properties of our target compound.

¹H NMR Data of the Analogue

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 | Doublet | 2H | Aromatic (ortho to CH₂) |

| 6.90 | Doublet | 2H | Aromatic (meta to CH₂) |

| 5.41 | Singlet | 1H | Pyrazole H-4 |

| 4.16 | Doublet | 2H | N-CH₂ (benzyl) |

| 3.81 | Singlet | 3H | O-CH₃ |

| 3.57 | Singlet | 3H | N-CH₃ |

| 3.34 | Broad Singlet | 1H | N-H |

| 1.28 | Singlet | 9H | C(CH₃)₃ |

| Data sourced from Mendoza-Figueroa et al. (2021).[5] |

¹³C NMR Data of the Analogue

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 160.7 | Pyrazole C-3 |

| 159.3 | Aromatic C-para (to CH₂) |

| 148.1 | Pyrazole C-5 |

| 130.9 | Aromatic C-ipso (to CH₂) |

| 129.4 | Aromatic C-ortho (to CH₂) |

| 114.2 | Aromatic C-meta (to CH₂) |

| 85.2 | Pyrazole C-4 |

| 55.4 | O-CH₃ |

| 50.1 | N-CH₂ (benzyl) |

| 34.2 | N-CH₃ |

| 32.3 | C(CH₃)₃ |

| 30.6 | C(CH₃)₃ |

| Data sourced from Mendoza-Figueroa et al. (2021).[5] |

Mass Spectrometry Data of the Analogue

Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 273 | 47 | [M]⁺ |

| 121 | 100 | [(4-methoxyphenyl)methylium]⁺ |

| 91 | 19 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (phenyl cation) |

| 67 | 15 | |

| Data sourced from Mendoza-Figueroa et al. (2021).[5][6] |

Predictive Spectroscopic Data for this compound

By substituting the tert-butyl group in the analogue with a methyl group, we can predict the corresponding spectral data for the title compound. The primary differences will be observed in the chemical shifts and integration of the substituent at the 3-position of the pyrazole ring and a change in the molecular weight.

Predicted ¹H NMR Data

The replacement of the electron-donating tert-butyl group with a less bulky methyl group is expected to cause minor shifts in the pyrazole ring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.25-7.35 | Doublet | 2H | Aromatic (ortho to CH₂) | Similar electronic environment to the analogue. |

| ~6.85-6.95 | Doublet | 2H | Aromatic (meta to CH₂) | Similar electronic environment to the analogue. |

| ~5.30-5.40 | Singlet | 1H | Pyrazole H-4 | Minor upfield shift due to reduced steric hindrance. |

| ~4.10-4.20 | Singlet | 2H | N-CH₂ (benzyl) | The original data showed a doublet, likely due to coupling with the NH proton. A singlet may be observed with deuterium exchange or if the NH exchange is rapid. |

| ~3.75-3.85 | Singlet | 3H | O-CH₃ | Unlikely to be significantly affected by the change at C-3. |

| ~3.50-3.60 | Singlet | 3H | N-CH₃ | Minor shift expected due to change at C-3. |

| ~3.30-3.40 | Broad Singlet | 2H | NH₂ | Integration changes to 2H for the primary amine. |

| ~2.10-2.20 | Singlet | 3H | Pyrazole C-3-CH₃ | Characteristic chemical shift for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Data

The carbon signals for the pyrazole ring and the new methyl group will be the most affected.

| Predicted δ (ppm) | Assignment | Rationale for Prediction |

| ~150-155 | Pyrazole C-3 | Significant upfield shift compared to the quaternary carbon of the tert-butyl group. |

| ~159 | Aromatic C-para (to CH₂) | Unlikely to change significantly. |

| ~148 | Pyrazole C-5 | Minor shift expected. |

| ~131 | Aromatic C-ipso (to CH₂) | Unlikely to change significantly. |

| ~129 | Aromatic C-ortho (to CH₂) | Unlikely to change significantly. |

| ~114 | Aromatic C-meta (to CH₂) | Unlikely to change significantly. |

| ~95-100 | Pyrazole C-4 | A slight upfield shift is anticipated due to the change in the C-3 substituent. |

| ~55 | O-CH₃ | Unlikely to change significantly. |

| ~50 | N-CH₂ (benzyl) | Unlikely to change significantly. |

| ~34 | N-CH₃ | Minor shift expected. |

| ~12-15 | Pyrazole C-3-CH₃ | Typical chemical shift for a methyl group on a pyrazole ring. |

Predicted Mass Spectrometry Data

The molecular weight will decrease due to the substitution of a tert-butyl group (57 amu) with a methyl group (15 amu). The fragmentation pattern is expected to be dominated by the stable (4-methoxyphenyl)methylium ion.

-

Molecular Formula: C₁₂H₁₅N₃O

-

Molecular Weight: 217.27 g/mol

| Predicted m/z | Predicted Relative Intensity | Assignment |

| 217 | High | [M]⁺ |

| 121 | Base Peak (100) | [(4-methoxyphenyl)methylium]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];M [label="[M]⁺\nm/z = 217"]; frag1 [label="[(4-methoxyphenyl)methylium]⁺\nm/z = 121"]; frag2 [label="[C₇H₇]⁺\nm/z = 91"];

M -> frag1 [label="Benzylic cleavage"]; frag1 -> frag2 [label="- OCH₂"]; }

Figure 2: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of similar pyrazole derivatives and are presented as a self-validating system.[5][7]

Synthesis of this compound

This protocol is a predictive adaptation for the synthesis of the title compound.

Figure 3: Workflow for the synthesis of the title compound.

Step-by-step Procedure:

-

Condensation: In a 10 mL open-topped tube, combine 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol).

-

Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: After cooling to room temperature, add methanol (10 mL) to the reaction mixture.

-

Slowly add sodium borohydride (1.5 mmol) in portions while stirring.

-

Continue stirring at room temperature for 1 hour.

-

Work-up: Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse program. Acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence.

-

Referencing: Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By leveraging detailed experimental data from a close structural analogue, we have been able to make robust predictions for the ¹H NMR, ¹³C NMR, and mass spectral characteristics of the title compound. The provided experimental protocols offer a clear pathway for its synthesis and characterization. This guide serves as a valuable resource for researchers and scientists working with pyrazole derivatives, aiding in the identification and structural elucidation of this important class of molecules.

References

-

Mendoza-Figueroa, F. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

-

He, J., et al. (2019). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives.

- Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 59-69.

- Pop, R., et al. (2022).

- Bhat, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-archives.org [beilstein-archives.org]

A Comprehensive Guide to the Synthesis, Characterization, and Physicochemical Properties of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved pharmaceuticals.[1][2] Its versatile chemical nature and broad range of biological activities make it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive technical overview of a specific, high-interest derivative: 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine . We delve into its structural significance, propose a robust synthetic pathway rooted in established chemical principles, and outline a detailed protocol for its structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, evaluate, or further functionalize this promising molecule.

Part 1: Molecular Overview and Predicted Properties

The Pyrazole Scaffold in Drug Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties, allowing them to act as versatile pharmacophores. They can serve as bioisosteres for benzene rings, often improving physicochemical properties like aqueous solubility while maintaining or enhancing biological potency.[5] The presence of the pyrazole core in blockbuster drugs—such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant—has cemented its importance and continues to inspire the development of new chemical entities.[3][6]

Structural Features of the Target Compound

This compound (C₁₂H₁₅N₃O) is a multi-functionalized molecule designed with specific therapeutic applications in mind. Its structure can be deconstructed into three key components:

-

3-Methyl-1H-pyrazol-5-amine Core: This is the foundational heterocyclic system. The 5-amino group serves as a critical hydrogen bond donor and a key reactive handle for further chemical modification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[2]

-

N1-Substituent (4-Methoxybenzyl Group): The substituent at the N1 position is crucial for modulating the molecule's overall lipophilicity, ADME (absorption, distribution, metabolism, and excretion) properties, and interaction with biological targets. The methoxybenzyl group, in particular, is a common motif in medicinal chemistry, known for its metabolic stability and potential for specific hydrophobic interactions within protein binding pockets.

-

C3-Substituent (Methyl Group): A small alkyl group at the C3 position can fine-tune the steric and electronic profile of the pyrazole ring, influencing its orientation and binding affinity.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its core properties based on its structure and data from analogous compounds. These predictions provide a baseline for experimental design and characterization.

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Formula | C₁₂H₁₅N₃O | Based on chemical structure |

| Molecular Weight | 217.27 g/mol | Calculated from the molecular formula |

| Appearance | White to light yellow solid | Typical for similar substituted pyrazole amines.[7] |

| Melting Point | 100-150 °C (Estimated Range) | Substituted pyrazoles are crystalline solids; the exact value requires experimental determination.[8] |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water; insoluble in hexanes. | The polar amine and ether groups suggest solubility in polar organic solvents, while the overall aromatic character limits aqueous solubility.[8] |

| pKa (Estimated) | 3.0 - 4.5 (for the pyrazole ring) | Pyrazole itself has a pKa of ~2.5. Substituents will modulate this value.[5] |

Part 2: Synthesis and Purification Strategy

Retrosynthetic Analysis: A Logic-Driven Approach

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional system and a hydrazine derivative.[3] This logic forms the basis of our retrosynthetic strategy.

The target molecule is disconnected across the N1-C5 and N2-C3 bonds, revealing two commercially available or readily synthesized starting materials: (4-methoxybenzyl)hydrazine and 3-oxobutanenitrile (acetoacetonitrile). This approach is highly efficient and regioselective, as the more nucleophilic nitrogen of the substituted hydrazine typically attacks the ketone carbonyl, while the other nitrogen condenses with the nitrile to form the 5-amino group.

Experimental Protocol: Synthesis

This protocol is designed for robustness and scalability, with self-validating checkpoints.

Objective: To synthesize this compound.

Materials:

-

(4-Methoxybenzyl)hydrazine hydrochloride

-

3-Oxobutanenitrile

-

Sodium acetate (or other suitable base)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxybenzyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) to absolute ethanol (approx. 0.1 M concentration). Stir for 15 minutes at room temperature to generate the free hydrazine base in situ.

-

Expert Insight: Using the hydrochloride salt with a mild base is often more practical than handling the free hydrazine, which can be less stable. Sodium acetate is an effective and economical choice.

-

-

Initiation of Reaction: Add 3-oxobutanenitrile (1.0 eq) to the flask.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot (UV active) indicates product formation.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Redissolve the resulting residue in ethyl acetate (100 mL). d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 4:1 and gradually increasing polarity to 1:1).

-

Expert Insight: The gradient elution ensures good separation of the product from non-polar impurities and any remaining starting materials. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

-

Synthesis and Purification Workflow

Part 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is required for unambiguous structural assignment.

Spectroscopic Analysis

| Technique | Expected Observations and Interpretations |

| ¹H NMR | Aromatic Region (δ 6.8-7.3 ppm): Two doublets (J ≈ 8.5 Hz), each integrating to 2H, corresponding to the AA'BB' system of the para-substituted methoxybenzyl ring. Pyrazole Ring (δ 5.5-6.0 ppm): A sharp singlet, integrating to 1H, for the proton at the C4 position. Methylene (δ 5.0-5.3 ppm): A singlet, integrating to 2H, for the N-CH₂ protons of the benzyl group. Amine (δ 4.0-5.0 ppm): A broad singlet, integrating to 2H, for the -NH₂ protons. This signal may exchange with D₂O. Methoxy (δ 3.8 ppm): A sharp singlet, integrating to 3H, for the -OCH₃ protons. Methyl (δ 2.1 ppm): A sharp singlet, integrating to 3H, for the C3-CH₃ protons. |

| ¹³C NMR | Aromatic/Heteroaromatic Carbons (δ 90-160 ppm): Expect ~8 signals. Key signals include the C5-NH₂ (~150 ppm), C3-CH₃ (~145 ppm), the ipso-carbon of the methoxy group (~159 ppm), and the electron-rich C4 of the pyrazole ring (~95 ppm). Methylene Carbon (δ ~50-55 ppm): Signal for the N-CH₂ carbon. Methoxy Carbon (δ ~55 ppm): Signal for the -OCH₃ carbon. Methyl Carbon (δ ~12-15 ppm): Signal for the C3-CH₃ carbon. |

| FT-IR | N-H Stretch: Two characteristic medium-to-sharp bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂). C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). C=N and C=C Stretch: Absorptions in the 1500-1610 cm⁻¹ region corresponding to the pyrazole ring system. C-O Stretch: A strong, characteristic band for the aryl-alkyl ether around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).[7][9] |

| Mass Spec. | Molecular Ion (M⁺): A clear peak at m/z = 217, corresponding to the molecular weight of the compound (C₁₂H₁₅N₃O). Key Fragmentation: A prominent base peak at m/z = 121, resulting from the stable tropylium-like cation [CH₂C₆H₄OCH₃]⁺ formed by benzylic cleavage. Another significant fragment at m/z = 97 for the [3-methyl-1H-pyrazol-5-amine]⁺ radical cation. |

Purity and Identity Confirmation

| Technique | Protocol and Expected Result |

| Melting Point | Determine the melting point using a calibrated apparatus. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. |

| Elemental Analysis | Submit a pure sample for C, H, N analysis. The experimentally determined percentages should be within ±0.4% of the theoretical values. Calculated for C₁₂H₁₅N₃O: C, 66.34%; H, 6.96%; N, 19.34%. |

Part 4: Chemical Reactivity and Safety

Reactivity Profile

The 5-amino group is the primary site for derivatization, making it an excellent building block for creating libraries of related compounds. It readily undergoes standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

The pyrazole ring's C4 position is electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), though conditions must be chosen carefully to avoid side reactions with the amine.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, data from structurally similar aminopyrazoles should be used to guide handling procedures.[10][11]

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[11] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection/face shield.[11][12] |

| Target Organ Toxicity | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area.[10] |

| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and safety glasses with side shields. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

Medicinally important pyrazole derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]

-

SAFETY DATA SHEET. Carlo Erba Reagents. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

-

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. [Link]

-

Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.nl [fishersci.nl]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

The Ascendant Role of Substituted Pyrazole Amines in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This guide delves into the intricate world of substituted pyrazole amines, a class of compounds that has demonstrated a striking breadth of biological activities. From combating microbial infections and curbing inflammation to orchestrating targeted attacks on cancer cells, these molecules are at the forefront of therapeutic innovation. This document, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of substituted pyrazole amines, thereby empowering the next wave of drug discovery.

I. The Chemical Tapestry: Synthesis of Substituted Pyrazole Amines

The biological potential of any pyrazole derivative is intrinsically linked to its chemical architecture. The strategic placement of substituents, particularly the amine group, dictates the molecule's three-dimensional conformation and its capacity to interact with biological targets. The synthesis of these compounds is, therefore, a critical first step in the journey of drug discovery.

One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via the addition of the second nitrogen atom of hydrazine to the nitrile group.

Experimental Protocol: Synthesis of 3-Aminopyrazole

This protocol outlines a general procedure for the synthesis of a 3-aminopyrazole derivative from a β-ketonitrile and hydrazine.

Materials:

-

β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile)

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the β-ketonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.05 equivalents) and a catalytic amount of acetic acid (0.1 equivalents) to the solution.

-

Heat the reaction mixture at 60°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent in vacuo using a rotary evaporator.[1]

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-aminopyrazole.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 3-aminopyrazole.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent unwanted side reactions involving water.

-

Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

-

Washing with Sodium Bicarbonate: This step is essential to remove the acidic catalyst, which could interfere with subsequent reactions or biological assays.

II. A Spectrum of Biological Warfare: The Diverse Activities of Substituted Pyrazole Amines

The true power of substituted pyrazole amines lies in their ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic effects. This section will explore some of the most significant and well-documented biological activities of this compound class.

A. Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyrazole amines have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[2]

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Materials:

-

Substituted pyrazole amine test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

B. Anti-inflammatory Action: Quelling the Fires of Inflammation

Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease. Many substituted pyrazole amines exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a prime example of the therapeutic potential of this scaffold.

The anti-inflammatory activity of these compounds can be assessed using the in vivo carrageenan-induced paw edema model.

Materials:

-

Substituted pyrazole amine test compounds

-

Carrageenan solution (1% in saline)

-

Wistar rats

-

Parenteral administration vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

C. Anticancer Activity: A Targeted Assault on Malignancy

The fight against cancer is a central focus of modern drug discovery. Substituted pyrazole amines have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases.[4][5]

The cytotoxic effects of these compounds on cancer cells are commonly evaluated using the MTT assay.

Materials:

-

Substituted pyrazole amine test compounds

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Unraveling the Mechanism: How Substituted Pyrazole Amines Exert Their Effects

Understanding the mechanism of action of a drug candidate is paramount for its successful development. For substituted pyrazole amines, their biological effects are often attributed to their ability to inhibit specific enzymes, such as kinases and cyclooxygenases.

A. Kinase Inhibition: A Key Strategy in Cancer Therapy

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Many pyrazole-based compounds have been developed as potent and selective kinase inhibitors.[6][7]

The inhibitory activity of these compounds can be determined using in vitro kinase inhibition assays.

Materials:

-

Substituted pyrazole amine test compounds

-

Recombinant kinase (e.g., CDK2, EGFR)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the kinase, its substrate, and the test compound in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and add the detection reagent to measure the amount of product formed or the remaining ATP.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

B. Cyclooxygenase (COX) Inhibition: The Basis of Anti-inflammatory and Analgesic Effects

As mentioned earlier, the anti-inflammatory properties of many pyrazole derivatives are due to their inhibition of COX enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.[8]

Principle:

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase activity is monitored colorimetrically by the oxidation of a chromogenic substrate.[9]

General Procedure:

-

Prepare a reaction mixture containing COX-2 enzyme, heme, and a chromogenic substrate in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

IV. Structure-Activity Relationship (SAR): Designing More Potent and Selective Molecules

The biological activity of a substituted pyrazole amine is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of pyrazole-based kinase inhibitors, the substituents on the pyrazole ring and the appended amine group can be systematically varied to enhance binding affinity to the ATP-binding pocket of the target kinase.[7] Similarly, for COX-2 inhibitors, the substituents are designed to fit into the specific side pocket of the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.

V. Data-Driven Insights: Quantitative Analysis and Visualization

To facilitate the comparison and interpretation of experimental data, it is essential to present quantitative results in a clear and structured manner. The following tables provide examples of how to summarize the biological activity data for substituted pyrazole amines.

Table 1: Anticancer Activity of Substituted Pyrazole Amines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PZA-1 | MCF-7 (Breast) | 5.2 | [10] |

| PZA-2 | A549 (Lung) | 1.5 | [11] |

| PZA-3 | HCT-116 (Colon) | 3.1 | [10] |

Table 2: Antimicrobial Activity of Substituted Pyrazole Amines

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| PZA-4 | S. aureus | 8 | [2] |

| PZA-5 | E. coli | 16 | [2] |

| PZA-6 | P. aeruginosa | 32 | [12] |

VI. Visualizing Complexity: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, provide visual representations of key concepts discussed in this guide.

Caption: The inhibitory effect of substituted pyrazole amines on the COX-2 signaling pathway.

VII. Conclusion and Future Perspectives

Substituted pyrazole amines represent a remarkably fruitful area of research in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The continued exploration of their structure-activity relationships, elucidation of their mechanisms of action, and application of modern drug design strategies will undoubtedly lead to the discovery of new and improved drugs for a wide range of human diseases. This guide has provided a technical foundation for researchers to build upon, with the ultimate goal of translating the immense potential of substituted pyrazole amines into tangible clinical benefits.

VIII. References

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

-

Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles. Retrieved from

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]

-

ScienceDirect. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

-

ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and anticancer activity of substituted pyrazole de. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

-

Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antitumor, Analgesie, and Anti-inflammatory Activities of Synthesized Pyrazolines. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new pyrazole derivatives and their anticancer evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

Sources

- 1. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 8. ClinPGx [clinpgx.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this pyrazole derivative.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name delineates a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The substitution pattern is explicitly defined:

-

A 4-methoxybenzyl group is attached to one of the nitrogen atoms of the pyrazole ring, specifically at position 1.

-

A methyl group is located at position 3 of the pyrazole ring.

-

An amine group is present at position 5 of the pyrazole ring.

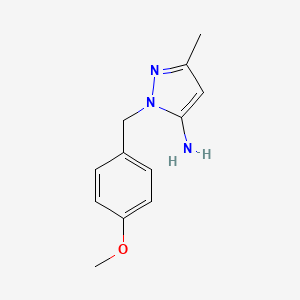

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most versatile and widely adopted method being the condensation of β-ketonitriles with hydrazines.[1][2][3] This approach offers a convergent and efficient route to the pyrazole core.

General Synthetic Strategy

The synthesis of this compound commences with the reaction of a suitable β-ketonitrile with (4-methoxybenzyl)hydrazine. The reaction proceeds through a two-step sequence:

-

Hydrazone Formation: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.[1]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

Acetoacetonitrile

-

(4-Methoxybenzyl)hydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

To a solution of acetoacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask, add (4-methoxybenzyl)hydrazine hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

-

Upon completion of the reaction (typically after 4-6 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound are achieved through a combination of spectroscopic techniques. The expected data are summarized in the table below, based on characteristic values for similar pyrazole derivatives.[4][5]

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Singlet for the methyl protons (CH₃) at ~2.2 ppm.- Singlet for the methoxy protons (OCH₃) at ~3.8 ppm.- Singlet for the methylene protons (CH₂) of the benzyl group at ~5.0 ppm.- Singlet for the pyrazole C4-H proton at ~5.5 ppm.- Doublets for the aromatic protons of the 4-methoxyphenyl group at ~6.9 and ~7.2 ppm.- Broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Signal for the methyl carbon (CH₃) at ~14 ppm.- Signal for the methylene carbon (CH₂) at ~50 ppm.- Signal for the methoxy carbon (OCH₃) at ~55 ppm.- Signal for the pyrazole C4 carbon at ~85 ppm.- Signals for the aromatic carbons of the 4-methoxyphenyl group between 114 and 160 ppm.- Signals for the pyrazole C3 and C5 carbons at ~140-155 ppm. |

| FT-IR | - N-H stretching vibrations for the primary amine in the range of 3200-3400 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.- C=N and C=C stretching vibrations within the pyrazole and phenyl rings in the 1500-1650 cm⁻¹ region.- C-O stretching for the methoxy group around 1250 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₂H₁₅N₃O (217.27 g/mol ).- A prominent fragment ion corresponding to the 4-methoxybenzyl cation at m/z 121. |

Chemical Reactivity and Synthetic Utility

5-Aminopyrazoles are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites.[6][7] The amine group at the C5 position and the nitrogen atom at the N1 position (if unsubstituted) can act as nucleophiles, while the C4 position can be susceptible to electrophilic substitution.

The presence of the 4-methoxybenzyl protecting group on the N1 nitrogen directs the reactivity primarily towards the exocyclic amine group and the C4 position of the pyrazole ring. This allows for selective functionalization to build more complex molecular architectures.

Reactions at the 5-Amino Group

The primary amine at the C5 position can readily undergo a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).[8]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Electrophilic Substitution at the C4 Position

The C4 position of the pyrazole ring is electron-rich and can undergo electrophilic substitution reactions such as:

-

Halogenation: Introduction of bromine or chlorine using appropriate reagents.

-

Nitration: Introduction of a nitro group using nitric acid.

-

Formylation: Introduction of a formyl group via the Vilsmeier-Haack reaction.

These functionalization reactions open up a vast chemical space for the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs.

Applications in Drug Development

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[9][10] Numerous marketed drugs contain the pyrazole scaffold, highlighting its importance as a privileged structure in drug design.

The 5-aminopyrazole core, as present in this compound, is a key building block for the synthesis of various fused heterocyclic systems with demonstrated pharmacological relevance, such as:

-

Pyrazolo[1,5-a]pyrimidines: These fused systems are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]

-

Pyrazolo[3,4-b]pyridines: This class of compounds has been investigated for its potential as kinase inhibitors and for the treatment of various central nervous system disorders.

The title compound serves as a valuable starting material for the synthesis of these and other novel heterocyclic entities. Its structural features can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties in the pursuit of new drug candidates.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. This guide has provided a comprehensive overview of its IUPAC nomenclature, structure, synthesis, and spectroscopic characterization. Furthermore, we have highlighted its rich reactivity and its significant potential as a building block in the design and synthesis of novel bioactive molecules for drug discovery. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.

-

Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 951–961. [Link]

-

Gontcharov, A. V., Telve, D. N., & Van der Eycken, E. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4344–4347. [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(20), 13611-13636. [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198–250. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molecules, 16(8), 6386–6397. [Link]

-

Fun, H. K., Kia, Y., & Ooi, C. W. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1170. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-173). Italian Society of Chemistry. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances, 7(82), 52213-52220. [Link]

-

Al-Warhi, T. I., Al-Sha'er, M. A., & Al-Zaqri, N. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7606. [Link]

-

New Trends in the Chemistry of 5-Aminopyrazoles. (2018). ResearchGate. [Link]

-

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2011). MDPI. [Link]

-

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine. (n.d.). Sunway Pharm Ltd. Retrieved January 18, 2026, from [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]